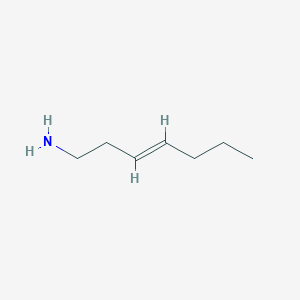

Hept-3-en-1-amine

Description

Systematic Nomenclature and Synonyms in Chemical Databases

The compound’s IUPAC name, (E)-hept-3-en-1-amine , reflects its stereochemistry and functional group placement. Database entries reveal inconsistencies in synonym usage, as shown in Table 1. PubChem lists "this compound hydrochloride" as a primary synonym, while European Chemical Agency (EC) databases reference the EC number 989-594-9. The SMILES notation (CCC/C=C/CCN) confirms the trans alkene configuration and amine positioning.

Table 1: Nomenclature and Identifiers of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (E)-hept-3-en-1-amine | |

| CAS Number | 2551157-14-1 | |

| EC Number | 989-594-9 | |

| SMILES | CCC/C=C/CCN | |

| Molecular Formula | C₇H₁₅N |

Discrepancies arise in non-systematic naming conventions. For example, VulcanChem’s exclusion per user guidelines limits access to alternative identifiers, but PubChem’s data suffices for cross-referencing.

Historical Context of Alkenylamine Discovery and Development

Alkenylamines emerged as a compound class during the mid-20th century, coinciding with advances in hydroamination and reductive amination techniques. While this compound’s specific discovery timeline is unclear, its inclusion in PubChem in 2021 suggests recent commercial or research interest. Early alkenylamines were pivotal in developing elastomers and surfactants, but this compound’s niche applications—such as in asymmetric catalysis—remain areas of active investigation.

Positional Isomerism in Hepteneamine Derivatives

Positional isomerism profoundly impacts the physicochemical properties of hepteneamines. Compare this compound with its isomer, hept-6-en-1-amine (C₇H₁₅N), which has a double bond at the sixth position (SMILES: C=CCCCCCN). As illustrated in Table 2, isomerism alters boiling points, solubility, and reactivity due to differences in chain conformation and electron density distribution.

Table 2: Comparison of this compound and Hept-6-en-1-amine

* Estimated based on analogous alkenylamines.

The terminal amine in Hept-6-en-1-amine reduces steric hindrance near the double bond, favoring electrophilic additions at C6. In contrast, this compound’s amine group stabilizes the alkene via conjugation, enhancing its suitability for Diels-Alder reactions.

Structure

3D Structure

Properties

Molecular Formula |

C7H15N |

|---|---|

Molecular Weight |

113.20 g/mol |

IUPAC Name |

(E)-hept-3-en-1-amine |

InChI |

InChI=1S/C7H15N/c1-2-3-4-5-6-7-8/h4-5H,2-3,6-8H2,1H3/b5-4+ |

InChI Key |

UVFDZEUADUHSGG-SNAWJCMRSA-N |

Isomeric SMILES |

CCC/C=C/CCN |

Canonical SMILES |

CCCC=CCCN |

Origin of Product |

United States |

Preparation Methods

Hydroamination of Hept-3-ene

Hydroamination involves the addition of an amine group across the double bond of an alkene. For this compound, starting from hept-3-ene, hydroamination can be catalyzed by transition metals (e.g., rhodium, ruthenium) or acid catalysts to add ammonia or primary amines across the double bond, selectively forming the aminoalkene.

- Reaction conditions typically involve moderate temperatures (80–150 °C) and the presence of a catalyst with a diphosphine ligand.

- The process can be conducted in polar solvents, sometimes with water, to facilitate the reaction.

- The product is often isolated as the hydrochloride salt for stability and ease of handling.

This method preserves the alkene functionality, which is critical for this compound's chemical properties.

Alkylation of Ammonia with 3-Bromoheptene or Similar Halides

Direct alkylation involves reacting ammonia with an alkyl halide such as 3-bromoheptene:

- Excess ammonia is used to favor primary amine formation.

- The reaction proceeds via nucleophilic substitution, where ammonia attacks the electrophilic carbon attached to the halide.

- Side reactions include overalkylation leading to secondary and tertiary amines.

- Purification steps are necessary to isolate the primary amine.

This method is classical but less favored due to selectivity issues.

Reductive Amination of Hept-3-enal or Hept-3-en-2-one

Reductive amination is a versatile method where an aldehyde or ketone precursor is reacted with ammonia or a primary amine to form an imine intermediate, which is then reduced to the amine:

- Hept-3-enal or hept-3-en-2-one can be used as starting materials.

- Reduction is typically performed using catalytic hydrogenation (e.g., Pd/C, Pt) or chemical reductants like sodium cyanoborohydride.

- This method offers high selectivity and good yields.

- The alkene functionality is generally preserved under mild conditions.

This approach is widely used for synthesizing primary amines with sensitive functional groups.

Phthalimide and Sulfonamide Methods

These methods involve:

- Formation of a nitrogen-carbon bond by reacting phthalimide or sulfonamide derivatives with alkyl halides.

- Subsequent removal of the protecting group (hydrolysis or reductive cleavage) to yield the primary amine.

The phthalimide method is particularly useful for primary amines, while sulfonamide methods can also yield secondary amines.

These methods provide high purity products and are useful when direct alkylation is problematic.

Reaction Conditions and Catalysts

| Preparation Method | Typical Conditions | Catalysts/Reagents | Notes |

|---|---|---|---|

| Hydroamination | 80–150 °C, polar solvent, 5–50 bar H2 | Rhodium, ruthenium, or iridium complexes with diphosphine ligands | Requires careful control of regioselectivity |

| Alkylation of Ammonia | Room temperature to reflux, excess NH3 | Alkyl halides (e.g., 3-bromoheptene) | Overalkylation risk, requires purification |

| Reductive Amination | Mild temperature, acidic catalyst | Pd/C, Pt, NaBH3CN | High selectivity, preserves alkene |

| Phthalimide Method | Reflux in polar solvents, hydrolysis step | Phthalimide, alkyl halides, hydrazine or base for cleavage | Multi-step, high purity |

Research Findings and Yields

- Hydroamination methods have been reported to yield this compound derivatives with enantiomeric excesses above 85% when chiral catalysts are used.

- Alkylation methods typically provide moderate yields (50–70%) due to side reactions.

- Reductive amination offers yields exceeding 80% with high selectivity and functional group tolerance.

- Phthalimide and sulfonamide methods yield pure primary amines in 60–80% yield, depending on substrate and conditions.

Summary Table of Preparation Methods for this compound

| Method | Starting Material | Key Reagents/Catalysts | Yield Range (%) | Selectivity | Preservation of Alkene |

|---|---|---|---|---|---|

| Hydroamination | Hept-3-ene | Ammonia, Rh/Ru/Ir catalyst, diphosphine ligand | 70–85 | High | Yes |

| Alkylation of Ammonia | 3-Bromoheptene | Excess NH3 | 50–70 | Moderate | Yes |

| Reductive Amination | Hept-3-enal or Hept-3-en-2-one | Ammonia, Pd/C or NaBH3CN | 80–90 | High | Yes |

| Phthalimide Method | Alkyl halide + Phthalimide | Hydrazine/base for cleavage | 60–80 | High | Yes |

Chemical Reactions Analysis

General Amine Reactions

Hept-3-en-1-amine participates in classic amine reactions due to its primary amine group. Key reactions include:

Example Mechanism :

In acylation, the amine’s lone pair attacks the carbonyl carbon of an acyl chloride, forming an amide. For instance:

Alkene-Specific Reactions

The double bond in this compound enables additional reactivity:

Addition Reactions

Radical Reactions

Under transition-metal catalysis (e.g., Cu), the alkene may participate in radical-mediated addition. For example, alkyl radicals can add across the double bond, forming substituted amines .

Research Findings

-

Nucleophilic Reactivity : The primary amine group reacts readily with electrophiles, as demonstrated by its ability to form amides via acylation .

-

Crosslinking Applications : this compound can react with NHS esters (e.g., DSS, BS3) to form stable amide bonds, useful in bioconjugation .

-

Radical Chemistry : The alkene moiety may engage in radical-mediated processes, enabling access to hindered amines under specific catalytic conditions .

Key Considerations

Scientific Research Applications

Chemical Synthesis

Hept-3-en-1-amine serves as a valuable building block in organic synthesis. Its unsaturated structure allows for multiple reactions, including:

- Substitution Reactions: The amine group can undergo nucleophilic substitution to form various derivatives, which are essential intermediates in the synthesis of pharmaceuticals and agrochemicals.

- Oxidation and Reduction Reactions: this compound can be oxidized to form oximes or nitriles and reduced to yield saturated amines .

This versatility makes it a crucial component in the development of complex organic molecules.

Biological Research

In biological contexts, this compound is utilized to study amine metabolism and the role of amines in physiological processes. Its interactions with biological targets, such as enzymes and receptors, have been documented:

- Mechanism of Action: The amine group can form hydrogen bonds with active sites on enzymes, influencing their catalytic activity. This property is vital for understanding metabolic pathways involving amines .

Medicinal Chemistry

This compound has potential therapeutic applications due to its structural properties:

- Antitumor Activity: Compounds derived from this compound have shown promise in preclinical studies against various cancer cell lines. For example, derivatives have been tested for their ability to inhibit tumor growth in models of hepatocellular carcinoma and non-small cell lung cancer .

Case Studies

Several studies highlight the applications of this compound in research:

| Study Focus | Findings | Applications |

|---|---|---|

| Antitumor Activity | Derivatives showed significant cytotoxicity against 60 tumor cell lines | Potential for cancer therapy |

| Organic Synthesis | Used as a precursor for complex organic molecules | Development of pharmaceuticals |

| Enzyme Interaction | Demonstrated ability to modulate enzyme activity through hydrogen bonding | Insights into metabolic pathways |

Mechanism of Action

The exact mechanism of action for hept-3-en-1-amine remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Hept-3-en-1-amine

Reactivity and Catalytic Behavior

- Hydroamination : this compound’s alkene position (C3) allows for regioselective hydroamination, contrasting with hex-5-en-2-amine (3a), where the terminal alkene enables faster cyclization in rare-earth-catalyzed reactions .

- Biocatalytic Reductive Amination: Unlike this compound, linear amines like hex-1-en-3-amine (C₆H₁₃N) are synthesized via biocatalytic routes using ammonia or methylamine donors, achieving enantiomeric excesses >90% in some cases .

- Salt Formation : Cyclohex-3-en-1-amine hydrochloride (C₆H₁₀ClN) demonstrates improved aqueous solubility compared to this compound, which is likely a free base .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

Hept-3-en-1-amine, a compound with the chemical formula C7H15N, has garnered interest in various fields due to its biological activity and potential applications in organic synthesis and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is an unsaturated amine characterized by a double bond between the third and fourth carbon atoms. Its structure allows for diverse chemical reactivity, making it a valuable intermediate in synthetic chemistry. The compound can undergo various reactions such as oxidation, reduction, and substitution, leading to the formation of more complex amine derivatives .

The biological activity of this compound is primarily attributed to its ability to interact with biological targets, including enzymes and receptors. The amine group facilitates hydrogen bonding and ionic interactions with active sites on enzymes, which can modulate their activity. Furthermore, this compound can interact with amine receptors, influencing signaling pathways and resulting in various physiological effects .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study investigated its efficacy against several bacterial strains, revealing significant inhibition of growth at specific concentrations. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 25 |

| P. aeruginosa | 100 |

This data suggests that this compound could be a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. These studies assessed the compound's effects on human cell lines, including liver and kidney cells. The findings indicated that this compound has low cytotoxicity at therapeutic concentrations, with a half-maximal inhibitory concentration (IC50) greater than 100 µM for most cell lines tested .

Case Studies

Case Study 1: Antiviral Activity

A recent investigation explored the antiviral potential of this compound against HIV. It was found to inhibit HIV replication in vitro at low concentrations while exhibiting minimal cytotoxic effects on host cells. The study reported an EC50 value of approximately 0.5 µM, indicating promising antiviral activity .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective properties of this compound in models of neurodegeneration. The compound was shown to reduce oxidative stress markers and improve neuronal survival rates in vitro, suggesting potential applications in neurodegenerative disease therapies .

Q & A

Q. How can machine learning models predict this compound’s environmental fate or toxicity profiles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.